Cas no 15880-01-0 (Benzenebutanoic acid,2,4,6-trimethyl-g-oxo-)

15880-01-0 structure
Produktname:Benzenebutanoic acid,2,4,6-trimethyl-g-oxo-
Benzenebutanoic acid,2,4,6-trimethyl-g-oxo- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Benzenebutanoic acid,2,4,6-trimethyl-g-oxo-
- 4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid
- 4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid
- QWOIQKXIBFKZKN-UHFFFAOYSA-N
- MFCD01096406
- NSC404302
- 3-(2,4,6-Trimethylbenzoyl)-propionic acid
- 15880-01-0
- NSC-404302
- 4-mesityl-4-oxobutanoic acid
- 4-(2,4,6-TRIMETHYLPHENYL)-4-OXOBUTYRIC ACID,97%
- AKOS000162980
- 4-(2,4,6-TRIMETHYLPHENYL)-4-OXOBUTYRICACID
- DTXSID90323558
- Benzenebutanoic acid, 2,4,6-trimethyl-gamma-oxo-
- SCHEMBL8215067
-
- MDL: MFCD01096406
- Inchi: InChI=1S/C13H16O3/c1-8-6-9(2)13(10(3)7-8)11(14)4-5-12(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)
- InChI-Schlüssel: QWOIQKXIBFKZKN-UHFFFAOYSA-N
- Lächelt: CC1=CC(=C(C(=C1)C)C(=O)CCC(=O)O)C
Berechnete Eigenschaften
- Genaue Masse: 220.10998
- Monoisotopenmasse: 220.11
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 4
- Komplexität: 260
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 54.4Ų
- XLogP3: 2.1
Experimentelle Eigenschaften
- Dichte: 1.115
- Schmelzpunkt: 107 °C
- Siedepunkt: 400.4°Cat760mmHg
- Flammpunkt: 210.1°C
- Brechungsindex: 1.536
- PSA: 54.37
- LogP: 2.65930
Benzenebutanoic acid,2,4,6-trimethyl-g-oxo- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Fluorochem | 207530-1g |
4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid |
15880-01-0 | 97% | 1g |
£352.00 | 2022-02-28 | |
A2B Chem LLC | AA81293-2g |
4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid |
15880-01-0 | 97% | 2g |
$725.00 | 2024-04-20 | |
Crysdot LLC | CD12137214-1g |
4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid |
15880-01-0 | 95+% | 1g |
$316 | 2024-07-23 | |
Fluorochem | 207530-2g |
4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid |
15880-01-0 | 97% | 2g |
£613.00 | 2022-02-28 | |
Fluorochem | 207530-5g |
4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid |
15880-01-0 | 97% | 5g |
£1447.00 | 2022-02-28 | |
A2B Chem LLC | AA81293-1g |
4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid |
15880-01-0 | 97% | 1g |
$435.00 | 2024-04-20 | |
Crysdot LLC | CD12137214-5g |
4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid |
15880-01-0 | 95+% | 5g |
$1156 | 2024-07-23 | |
A2B Chem LLC | AA81293-5g |
4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid |
15880-01-0 | 97% | 5g |
$1650.00 | 2024-04-20 |
Benzenebutanoic acid,2,4,6-trimethyl-g-oxo- Verwandte Literatur
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1. The effects of H-bonding and sterics on the photoreactivity of a trimethyl butyrophenone derivativeQian Li,Jagadis Sankaranarayanan,Michael Hawk,Vivian T. Tran,Jessica L. Brown,Anna D. Gudmundsdottir Photochem. Photobiol. Sci. 2012 11 744
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